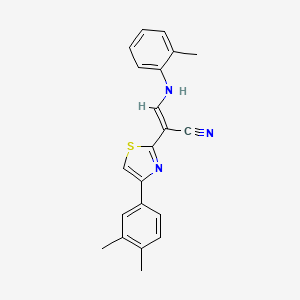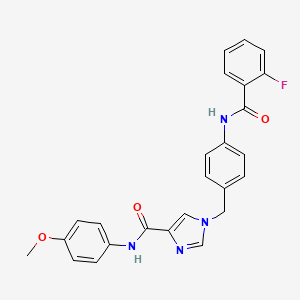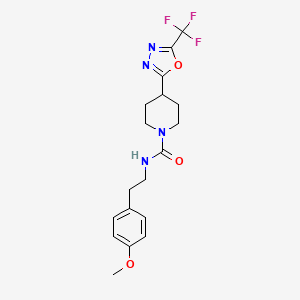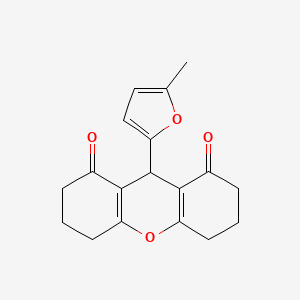
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the acrylonitrile family and is known to exhibit unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Acrylonitrile Production and Utilization
Acrylonitrile, a compound structurally related to the specified chemical, is extensively used in the production of polymers such as polyacrylamide. These polymers have diverse applications in soil conditioning, wastewater treatment, and as solid supports for protein separation via electrophoresis due to their ability to form complex structures and interactions (Friedman, 2003). The review by Friedman (2003) also highlights the necessity of understanding the formation and distribution of acrylonitrile in food and its role in human health, emphasizing the broad relevance of acrylonitrile beyond its industrial applications.
Antioxidant Activities of Chromone Compounds
Compounds containing the chromone skeleton, similar in complexity to the specified chemical, demonstrate significant antioxidant activities. These activities are crucial for protection against oxidative stress, a factor linked to numerous chronic diseases. A study by Kladna et al. (2014) on chromonyl-2,4-thiazolidinediones, and related compounds, evaluated their superoxide anion radical scavenging capacity, highlighting the potential of these compounds in mitigating oxidative damage (Kladna et al., 2014).
Optoelectronic Applications
The BODIPY platform, as discussed by Squeo and Pasini (2020), presents a versatile tool for developing organic light-emitting diodes (OLEDs) that span from green to near-infrared emissions. This review underscores the potential of BODIPY-based materials, which share structural complexity with the specified chemical, in advancing optoelectronic applications (Squeo & Pasini, 2020).
Synthesis of Fused Heterocycles
Petrov and Androsov (2013) review the synthetic potential of 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles for the synthesis of various heterocyclic compounds. These compounds, by virtue of their complex structures similar to the specified chemical, serve as precursors in the synthesis of a wide range of heterocycles, demonstrating the chemical's relevance in pharmaceutical and material science research (Petrov & Androsov, 2013).
Challenges in Bio-Based Acrylonitrile Production
Grasselli and Trifiró (2016) discuss the challenges associated with producing acrylonitrile from biomass, a topic relevant to the environmental and sustainable aspects of chemical synthesis. The review suggests that while the synthesis of acrylonitrile (a related application area for the specified chemical) from biomass offers a greener alternative to traditional methods, significant technological advancements are required to make it viable (Grasselli & Trifiró, 2016).
Propiedades
IUPAC Name |
(E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-14-8-9-17(10-16(14)3)20-13-25-21(24-20)18(11-22)12-23-19-7-5-4-6-15(19)2/h4-10,12-13,23H,1-3H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHLNGIZHJJROY-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}carbonyl)indoline](/img/structure/B2598519.png)
![2-(4-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2598520.png)
![9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598521.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2598524.png)
![5-((4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598527.png)



![2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2598533.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2598536.png)


![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}prop-2-ynoic acid](/img/structure/B2598540.png)